molecular formula C12H12N2O B6434729 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine CAS No. 2640948-84-9

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine

Cat. No.: B6434729
CAS No.: 2640948-84-9
M. Wt: 200.24 g/mol
InChI Key: TXBNGJICZVWYGW-UHFFFAOYSA-N
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Description

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Properties

IUPAC Name

2-methyl-3-(pyridin-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNGJICZVWYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with 4-chloromethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of continuous flow reactors also allows for the production of large quantities of the compound in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine has found applications in several areas of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: In biological research, the compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridine: A simpler pyridine derivative with similar structural features but lacking the methoxy and pyridin-4-yl groups.

    3-methoxypyridine: A compound with a methoxy group at the 3-position but without the pyridin-4-yl group.

    4-methylpyridine: A pyridine derivative with a methyl group at the 4-position.

Uniqueness

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine is unique due to the presence of both the methoxy and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making the compound valuable in various research applications.

Biological Activity

2-Methyl-3-[(pyridin-4-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a pyridine ring substituted with a methoxy group and a methyl group, this compound (C12H12N2O) is being explored for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C12H12N2O
  • Functional Groups :
    • Methyl group at the 2-position
    • Methoxy-pyridine substituent at the 3-position

This unique arrangement contributes to its interaction with biological targets, potentially influencing various cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may lead to anticancer effects. This inhibition is crucial as it can disrupt metabolic pathways involved in cancer progression.
  • Cellular Interaction : Studies suggest that the compound can bind effectively to certain enzyme active sites, modulating their activity and thereby influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various microbial strains
Enzyme InhibitionInhibits specific enzymes related to cancer
Cellular ModulationInfluences cellular pathways via receptor binding

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its mechanism of action.

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. It was found to inhibit key enzymes involved in cancer metabolism, which could lead to reduced tumor growth in vitro. The specific mechanisms by which it interacts with these enzymes are still under investigation, but initial findings are promising.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for effective binding to target enzymes and receptors. This binding alters the normal function of these proteins, leading to downstream effects that can inhibit cell proliferation or promote apoptosis in cancer cells.

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